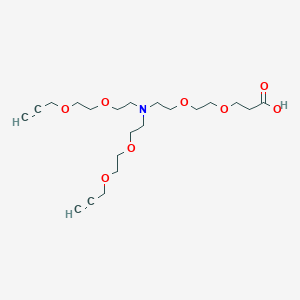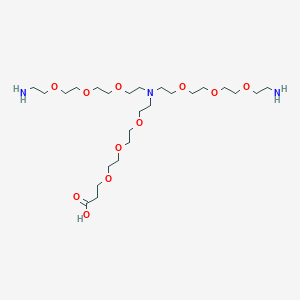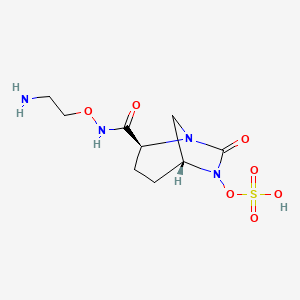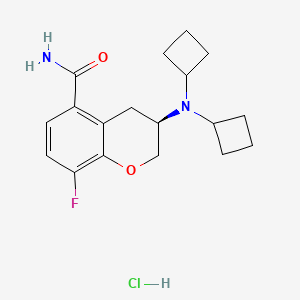
N-Boc-N-bis(PEG4-azida)
Descripción general
Descripción
“N-Boc-N-bis(PEG4-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
“N-Boc-N-bis(PEG4-azide)” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of “N-Boc-N-bis(PEG4-azide)” is C25H49N7O10 . It has a molecular weight of 607.7 g/mol . It contains a Boc-protected amine and Azide as functional groups .Chemical Reactions Analysis
The azide groups in “N-Boc-N-bis(PEG4-azide)” enable PEGylation via Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG4-azide)” has a molecular weight of 607.70 and a molecular formula of C25H49N7O10 . It is stored at -20°C . The product is for research use only .Aplicaciones Científicas De Investigación
PEGilación a través de la Química Click
“N-Boc-N-bis(PEG4-azida)” es un derivado de PEG ramificado con dos grupos azida terminales y un grupo amino protegido por Boc {svg_1}. Los grupos azida permiten la PEGilación a través de la Química Click {svg_2}. La PEGilación es el proceso de unir las cadenas del polímero PEG a moléculas, típicamente péptidos, proteínas y fragmentos de anticuerpos, que pueden mejorar la seguridad y la eficacia de muchos agentes terapéuticos {svg_3}.
Desprotección por Condiciones Ácidas
El grupo amino protegido por Boc en “N-Boc-N-bis(PEG4-azida)” se puede desproteger mediante condiciones ácidas {svg_4}. Esta propiedad se puede utilizar en diversas reacciones químicas donde la protección del grupo amino es necesaria inicialmente y luego se elimina en condiciones controladas {svg_5}.
Enlazador PROTAC
“N-Boc-N-bis(PEG4-azida)” es un enlazador PROTAC basado en PEG que se puede utilizar en la síntesis de PROTACs {svg_6} {svg_7}. Los PROTACs contienen dos ligandos diferentes conectados por un enlazador; uno es un ligando para una ligasa de ubiquitina E3 y el otro es para la proteína diana {svg_8} {svg_9}. Los PROTACs aprovechan el sistema intracelular de ubiquitina-proteasoma para degradar selectivamente las proteínas diana {svg_10}.
Reactivo de Química Click
“N-Boc-N-bis(PEG4-azida)” es un reactivo de química click, contiene un grupo azida y puede experimentar una reacción de cicloadición azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos alquino {svg_11}. Esta propiedad lo convierte en una herramienta valiosa en el campo de la bioconjugación, particularmente en la creación de topologías complejas {svg_12}.
Cicloadición Alquino-Azida Promocionada por Deformación (SPAAC)
“N-Boc-N-bis(PEG4-azida)” también puede experimentar una cicloadición alquino-azida promovida por deformación (SPAAC) con moléculas que contienen grupos DBCO o BCN {svg_13}. SPAAC es un tipo de química click y es una herramienta poderosa para modificar biomoléculas de una manera selectiva y biocompatible {svg_14}.
Administración de Fármacos
“N-Boc-N-bis(PEG4-azida)” se puede utilizar en sistemas de administración de fármacos {svg_15}. El proceso de PEGilación puede mejorar la solubilidad y la estabilidad de los agentes terapéuticos, reducir la inmunogenicidad y modificar la farmacocinética y la biodistribución, lo que puede conducir a mejores resultados terapéuticos {svg_16}.
Mecanismo De Acción
Safety and Hazards
“N-Boc-N-bis(PEG4-azide)” should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Direcciones Futuras
“N-Boc-N-bis(PEG4-azide)” is a promising compound in the field of drug delivery due to its ability to undergo PEGylation via Click Chemistry . It can be used in the synthesis of a series of PROTACs , which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This opens up new avenues for targeted therapy drugs .
Propiedades
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTMSYUZSFHWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104755 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055041-25-1 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)

